molecular formula C20H12ClF6NO3S B3028133 GPR120 agonist 4x CAS No. 1628448-77-0

GPR120 agonist 4x

Número de catálogo B3028133
Número CAS: 1628448-77-0
Peso molecular: 495.8 g/mol
Clave InChI: PSUHZRYVUSVFCF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GPR120 agonist 4x is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for future research. In We will also discuss future directions for research on this compound.

Aplicaciones Científicas De Investigación

GPR120 and Metabolic Diseases

GPR120 agonists, including 4x, have shown promise as potential treatments for metabolic diseases such as obesity, type 2 diabetes mellitus, and cardiovascular disease. They exert beneficial effects on metabolic health through various mechanisms, including regulating adiposity, gastrointestinal peptide secretion, taste preference, and glucose homeostasis (Cornall, Mathai, Hryciw, & McAinch, 2014).

GPR120 Agonist Discovery and Development

Several studies have focused on the discovery and development of GPR120 agonists. For instance, the identification of GPR120-selective agonists derived from PPARgamma agonists has provided a foundation for new therapeutic agents (Suzuki et al., 2008). The discovery of potent and selective GPR120 agonists, including 4x, has further advanced the field. These agonists have shown promise in improving glucose tolerance and insulin sensitivity in animal models (Zhang et al., 2017).

Therapeutic Applications in Diabetes

GPR120 agonists are being explored for their therapeutic potential in type 2 diabetes mellitus (T2DM). They act by enhancing insulin sensitivity, exerting anti-inflammatory effects, and improving glucose homeostasis. The development of GPR120 agonists as antidiabetic drugs is an area of active research (Carullo et al., 2021).

Novel Agonists and Therapeutic Potential

Research has led to the discovery of novel GPR120 agonists, such as spirocyclic agonists, which have shown efficacy in improving insulin resistance and other metabolic parameters in diet-induced obese (DIO) mice (Cox et al., 2017). Additionally, GPR120-selective agonists have demonstrated potential in reducing chronic inflammation and improving insulin resistance (Oh et al., 2014).

GPR120 Agonism and Drug Discovery

The field of GPR120 agonism is growing, with patents and research focusing on the discovery of new chemotypes and their application in treating various diseases, including metabolic disorders and inflammation (Formicola et al., 2015). This highlights the growing interest in GPR120 as a drug target and its potential in various therapeutic areas.

Direcciones Futuras

: Ji, G., Guo, Q., Xue, Q., Kong, R., Wang, S., Lei, K., Liu, R., & Wang, X. (2021). Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes. Molecules, 26(22), 6907. DOI: 10.3390/molecules26226907

Propiedades

IUPAC Name

3-[4-[[3-(4-chloro-2-fluorophenyl)-5-(trifluoromethyl)-1,2-thiazol-4-yl]methoxy]-3,5-difluorophenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClF6NO3S/c21-10-2-3-11(13(22)7-10)17-12(19(32-28-17)20(25,26)27)8-31-18-14(23)5-9(6-15(18)24)1-4-16(29)30/h2-3,5-7H,1,4,8H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUHZRYVUSVFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C2=NSC(=C2COC3=C(C=C(C=C3F)CCC(=O)O)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClF6NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GPR120 agonist 4x

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure described in Example 1 starting following Step 5 and 6 coupling (3-(2-fluoro-4-chlorophenyl)-5-(trifluoromethyl)isothiazol-4-yl)methyl methanesulfonate and ethyl 3-(3,5-difluoro-4-hydroxyphenyl)propanoate followed by hydrolysis to afford the desired product as an off-white solid. 1H NMR (300 MHz, CD3OD) δ 7.30-7.44 (m, 3H), 6.73-6.81 (m, 2H), 5.16 (s, 2H), 2.84 (t, J=7.5 Hz, 2H), 2.58 (t, J=7.5 Hz, 2H) Mass spectrum (ESI, m/z): Calcd. for C20H12ClF6NO3S, 496.0 (M+H). found 496.0.
Name
(3-(2-fluoro-4-chlorophenyl)-5-(trifluoromethyl)isothiazol-4-yl)methyl methanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GPR120 agonist 4x
Reactant of Route 2
GPR120 agonist 4x
Reactant of Route 3
GPR120 agonist 4x
Reactant of Route 4
Reactant of Route 4
GPR120 agonist 4x
Reactant of Route 5
GPR120 agonist 4x
Reactant of Route 6
GPR120 agonist 4x

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.